(5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
BenchChem offers high-quality (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H20ClN5OS |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H20ClN5OS/c1-17-11-12-18(2)23(13-17)25-20(16-33(31-25)22-9-4-3-5-10-22)15-24-27(35)34-28(36-24)30-26(32-34)19-7-6-8-21(29)14-19/h3-16H,1-2H3/b24-15- |
InChI Key |
WABVZRWGVIMMOG-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article aims to explore its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound consists of several key components:
- Thiazole and Triazole Rings : Known for their biological significance, these heterocycles are often associated with various pharmacological activities.
- Chlorophenyl and Dimethylphenyl Substituents : These aromatic groups enhance the chemical diversity and may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties often exhibit antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial strains. A study reported that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The pyrazole nucleus is recognized for its anticancer potential. A review highlighted that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression . The compound's structure suggests it may interact with similar pathways, potentially leading to anticancer effects.
Anti-inflammatory Effects
Compounds with pyrazole and thiazole frameworks have been documented to possess anti-inflammatory properties. In particular, studies have shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's unique structure may enhance its efficacy in this regard.
Case Studies
- Antimicrobial Screening : In a recent study, a series of thiazole-pyrazole hybrids were synthesized and evaluated for their antimicrobial activity. Compounds exhibiting structural similarities to the target compound showed inhibition against Mycobacterium tuberculosis with IC50 values comparable to standard antibiotics .
- Cancer Cell Line Studies : Another study investigated the effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for the compound under investigation .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole-pyrazole hybrids significantly reduced inflammation compared to control groups. These findings support the hypothesis that the compound may possess similar anti-inflammatory effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole A | Thiazole ring + phenyl substituent | Antimicrobial |
| Triazole B | Triazole ring + alkyl groups | Anticancer |
| Pyrazole C | Pyrazole ring + halogen substituent | Anti-inflammatory |
The unique combination of thiazole and triazole systems in (5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may confer distinct pharmacological properties that differentiate it from simpler derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
